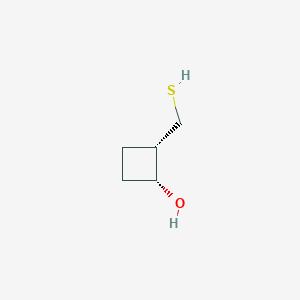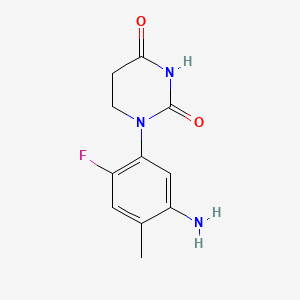
1-(4-Methylbenzyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)cyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a 4-methylbenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)cyclobutan-1-amine
- 1-(4-Methylbenzyl)cyclopentan-1-amine
- 1-(4-Methylbenzyl)cyclohexan-1-amine
Uniqueness: 1-(4-Methylbenzyl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct conformational and steric properties. This structural feature can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)9-12(13)7-2-8-12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
ALEGKKWEMCJEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B15304530.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)

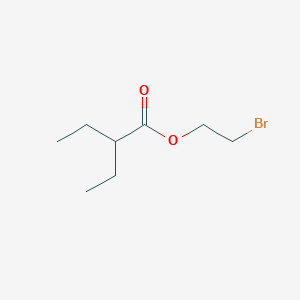
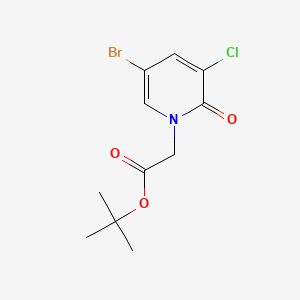



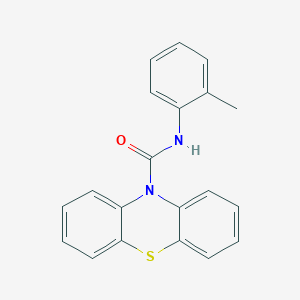
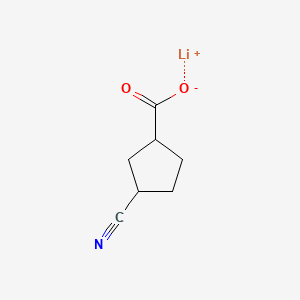
![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)
